Cipemastat (Ro 32-3555), a member of the hydroxamate class of compounds, is a potent and selective inhibitor of matrix metalloproteinases (MMPs) []. Specifically, it exhibits strong inhibitory effects on collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. Developed as a potential therapeutic agent, Cipemastat has been extensively studied for its role in various biological processes and disease models. Its primary use in scientific research involves investigating the role of MMPs in physiological and pathological conditions.
Cipemastat acts as a potent inhibitor of matrix metalloproteinases (MMPs), particularly collagenases and gelatinase B [, ]. These enzymes play crucial roles in the breakdown of extracellular matrix components, influencing processes like tissue remodeling, inflammation, and tumor metastasis. Cipemastat exerts its inhibitory effect by chelating the zinc ion present in the active site of MMPs, thereby preventing their catalytic activity [].
Tuberculosis Research: Cipemastat was investigated for its potential to mitigate lung damage and cavitation in tuberculosis models [, ]. Interestingly, studies yielded paradoxical results, with one study reporting no significant effect on cavity formation [], while another observed increased cavitation frequency and worsened pathology upon Cipemastat treatment []. These contrasting findings highlight the complexity of MMPs' roles in tuberculosis pathogenesis.
Pneumococcal Meningitis Research: In experimental pneumococcal meningitis models, Cipemastat demonstrated promising results by reducing mortality rates, brain injury, and inflammatory markers []. This suggests a potential role for MMP inhibition in mitigating the neurological consequences of this severe infection.
Cancer Research: Studies exploring the role of tumor cell density in MMP regulation and metastasis utilized Cipemastat to investigate the effectiveness of MMP inhibitors under different cellular conditions []. The findings highlighted the importance of cell density as a factor influencing the efficacy of MMP-targeted therapies.
Pregnancy and Uterine Physiology Research: Research investigating the mechanisms underlying uterine relaxation during pregnancy employed Cipemastat to study the relationship between uterine stretch, MMP activity, and myometrial contraction []. The findings suggested that increased MMP expression and activity, potentially induced by stretch and hormonal changes, contribute to uterine relaxation during pregnancy.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: